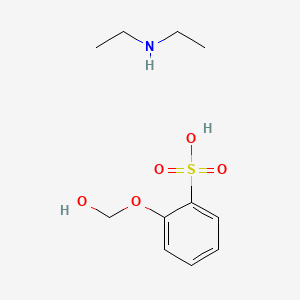
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.
Attachment of the Iodopropyl Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the iodopropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the iodine substituent to a corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving halogenated compounds.
Medicine: Potential use as a pharmacophore in the development of new drugs, particularly in the treatment of psychiatric disorders.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of fluorine and iodine atoms could enhance its binding affinity and selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthene Derivatives: Other compounds in this class, such as chlorprothixene and flupenthixol, are known for their antipsychotic properties.
Halogenated Aromatics: Compounds like 2,4,6-trifluorobenzene and 3-iodoanisole share similar halogen substituents.
Uniqueness
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is unique due to the combination of fluorine, trifluoromethyl, and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
85721-04-6 |
|---|---|
Formule moléculaire |
C17H13F4IS |
Poids moléculaire |
452.2 g/mol |
Nom IUPAC |
6-fluoro-9-(3-iodopropyl)-2-(trifluoromethyl)-9H-thioxanthene |
InChI |
InChI=1S/C17H13F4IS/c18-11-4-5-13-12(2-1-7-22)14-8-10(17(19,20)21)3-6-15(14)23-16(13)9-11/h3-6,8-9,12H,1-2,7H2 |
Clé InChI |
FXKLTDSAOBKIMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(C3=C(S2)C=C(C=C3)F)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



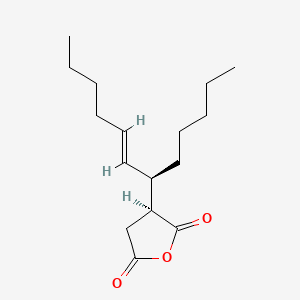

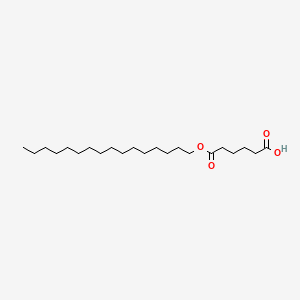
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
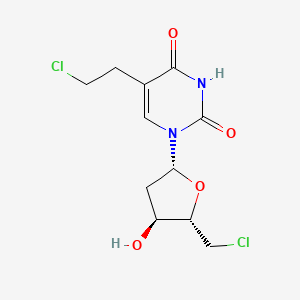
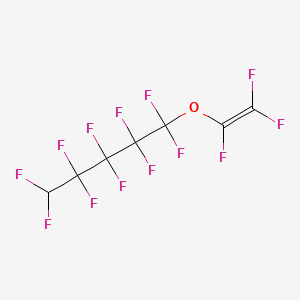

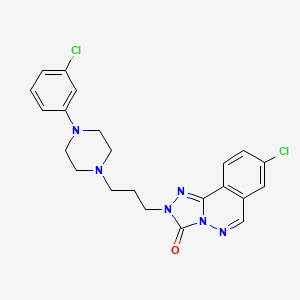
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
